

# Seviteronel androgen receptor antagonist activity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Mechanism of Action & Signaling Pathways

**Seviteronel's** dual activity disrupts the androgen signaling axis at two distinct points. The following diagram illustrates its core mechanism of action and the classical AR signaling pathway it inhibits.



Cell Proliferation  
Survival

[Click to download full resolution via product page](#)

## Key Preclinical & Clinical Findings

Research has explored **seviteronel**'s efficacy in various cancer models, particularly in AR-positive Triple-Negative Breast Cancer (TNBC) and castration-resistant prostate cancer (CRPC). The following table summarizes major experimental findings:

| Cancer Model | Experimental Setting                        | Key Findings                                                                                                                                                                          | Citation |
|--------------|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| AR+ TNBC     | In vitro & in vivo (xenograft)              | <b>Synergy with CDK4/6 inhibitors (e.g., abemaciclib).</b> Combination Index (CI) < 0.9 indicated synergy [1].                                                                        | [1]      |
| AR+ TNBC     | In vitro (clonogenic survival) & in vivo    | <b>Effective radiosensitizer.</b> Radiation Enhancement Ratios (1.20–1.89); impaired DNA double-strand break repair ( $\gamma$ H2AX foci) [2] [3].                                    | [2] [3]  |
| CRPC         | Phase II Clinical Trial (Post-Enzalutamide) | <b>Limited efficacy and tolerability.</b> Led to discontinuation of development for prostate cancer due to toxicity (e.g., cognitive impairment) and insignificant response rate [4]. | [4]      |

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies from key studies.

## Drug Sensitivity and Synergy Assays (In Vitro)

This protocol is used to assess the direct anti-proliferative effects of **seviteronel** alone and in combination with other drugs like CDK4/6 inhibitors [1].

- **Cell Plating:** Plate AR-positive TNBC cell lines (e.g., MDA-MB-453) in 96-well plates in quadruplicate or quintuplicate.
- **Drug Treatment:** Treat cells with either a vehicle control (DMSO) or increasing concentrations of **seviteronel** and/or the combination drug (e.g., abemaciclib) for a period of 5 days.
- **Viability Measurement:** After treatment, fix cells with 10% formalin and stain with 0.1% crystal violet dye. Solubilize the dye with 10% acetic acid and measure absorbance at 570 nm.
- **Data Analysis:** Data is presented as percent cell growth normalized to vehicle-treated controls. **Synergy is calculated** using software like CalcuSyn, which applies the **Chou-Talalay method** (Median Effect principle). A **Combination Index (CI) < 0.9 indicates synergy**, CI = 0.9–1.1 indicates additivity, and CI > 1.1 indicates antagonism [1].

## Clonogenic Survival Assay with Radiation

This method is critical for evaluating the radiosensitizing effects of **seviteronel** [2] [3].

- **Cell Culture & Pre-treatment:** Culture AR-positive (e.g., MDA-MB-453) and AR-negative control cell lines. Pre-treat cells with **seviteronel** (e.g., up to 5  $\mu$ M) or a control agent for a specified period before irradiation.
- **Irradiation and Plating:** Irradiate cells at various doses (e.g., 0-6 Gy). Immediately after irradiation, trypsinize, count, and seed a known number of cells into culture dishes to form colonies.
- **Colony Formation:** Allow cells to grow for 1-2 weeks to form colonies. Fix and stain colonies with crystal violet, then count colonies containing >50 cells.
- **Data Analysis:** Calculate surviving fractions and fit the data to a linear-quadratic model. The **Radiation Enhancement Ratio (RER)** is calculated as the dose of radiation alone divided by the dose of radiation combined with **seviteronel** required to achieve the same level of cell kill. An RER > 1 indicates radiosensitization [2] [3].

## In Vivo Xenograft Studies

These protocols evaluate the efficacy of **seviteronel** in live animal models [1].

- **Model Establishment:** Bilaterally and orthotopically inject AR-positive cancer cells (e.g., MDA-MB-453) or patient-derived xenograft (PDX) tumor fragments into the mammary fat pads of immunodeficient female mice.

- **Randomization and Dosing:** Once tumors reach a palpable size (e.g., ~100 mm<sup>3</sup>), randomize mice into matched treatment groups (n=5-12). Administer **seviteronel** and/or combination therapy daily by oral gavage for 2-4 weeks.
- **Endpoint Measurement:** Monitor tumor volume weekly using calipers. At the end of the study, harvest tumors for downstream analysis (e.g., RNA sequencing, immunohistochemistry).

## Research Implications & Developmental Status

- **Potential in AR+ TNBC:** Preclinical data suggests a promising role for **seviteronel**, particularly in **combination strategies** with CDK4/6 inhibition or radiation therapy, offering a potential therapeutic avenue for a difficult-to-treat subtype [1] [2].
- **Mechanistic Distinction:** **Seviteronel** appears to have a **different mechanism of action** from enzalutamide, particularly in the context of DNA damage response, which may underlie its unique efficacy as a radiosensitizer [2] [3].
- **Current Status:** While development for **prostate cancer has been discontinued** [4], its potential in **breast cancer, especially AR+ TNBC, may still be under investigation** based on the strength of preclinical findings.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. of combined Activity and cell cycle... androgen receptor antagonism [pmc.ncbi.nlm.nih.gov]
2. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
3. Frontiers | Seviteronel , a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
4. Phase 2 Study of Seviteronel (INO-464) in Patients With ... [sciencedirect.com]

To cite this document: Smolecule. [Seviteronel androgen receptor antagonist activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-androgen-receptor-antagonist-activity>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)